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molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde

5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde

Cat. No. B8774496
M. Wt: 178.18 g/mol
InChI Key: HJYKWJVSSZPKIK-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of N,N,N′-trimethylethylenediamine (3.3 g, 32.3 mmol) in THF (100 mL) at −15° C. was dropwise added n-BuLi (19.2 mL, 30.5 mmol, 1.6 M in THF). After stirring at −15° C. for 15 minutes, a solution of solution of 1,4-benzodioxane-6-aldehyde (5.0 g, 30.5 mmol) in THF (10 mL). After 20 minutes, another batch of n-BuLi (5 mL, 3.1 mmol, 1.6 M in THF) was added and stirred for 3 h. The resulting solution was cooled down to −72° C. and the mixture was treated with MeI (25.9 g, 182.5 mmol) slowly. After stirring at −72° C. for 3 h, the mixture was diluted with HCl solution (1M in water). The aqueous layer was extracted several times with diethyl ether. The organic fractions were combined, concentrated and purified with column chromatography (silica, 5-40% ethyl acetate in hexane) to provide the title compound as an off-white compound (1.0 g, 18%): %): MS (ES) m/z 179 (M+H)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25.9 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)CCNC.[Li]CCCC.[O:13]1[C:18]2[CH:19]=[CH:20][C:21]([CH:23]=[O:24])=[CH:22][C:17]=2[O:16][CH2:15][CH2:14]1.CI>C1COCC1.Cl>[CH3:1][C:22]1[C:17]2[O:16][CH2:15][CH2:14][O:13][C:18]=2[CH:19]=[CH:20][C:21]=1[CH:23]=[O:24]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
CN(CCNC)C
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
25.9 g
Type
reactant
Smiles
CI
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After stirring at −15° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −15° C.
WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled down to −72° C.
STIRRING
Type
STIRRING
Details
After stirring at −72° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several times with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (silica, 5-40% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC=2OCCOC21)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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